

# Technical Guide: (4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanone

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## Compound of Interest

Compound Name:	3,4'-Dichloro-3'-fluorobenzophenone
CAS No.:	951890-54-3
Cat. No.:	B3025056

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Strategic Synthesis, Structural Properties, and Pharmacophore Utility

## Executive Summary & Structural Anatomy

(4-chloro-3-fluorophenyl)-(3-chlorophenyl)methanone (CAS: 951890-56-5 analog/isomer) represents a high-value diaryl ketone scaffold utilized primarily as a divergent intermediate in the synthesis of bioactive heterocycles.

In the landscape of drug discovery, this molecule serves as a "privileged structure" precursor. It bridges the gap between simple aromatics and complex pharmacophores found in kinase inhibitors (e.g., p38 MAP kinase), anti-inflammatory agents, and potentially Hedgehog pathway modulators.

## Structural Deconstruction

The molecule consists of two distinct aryl rings linked by a carbonyl bridge. Its value lies in the specific halogenation pattern, which modulates metabolic stability and lipophilicity.

Feature	Moiety	Medicinal Chemistry Function
Ring A	4-chloro-3-fluorophenyl	Metabolic Blockade: The 4-Cl/3-F substitution pattern is designed to block CYP450 oxidation at the para-position while the fluorine atom (bioisostere of H) modulates pKa and prevents ring hydroxylation.
Bridge	Methanone (C=O)	Divergent Handle: A reactive electrophile susceptible to nucleophilic attack (Grignard), reduction (to alcohols/alkanes), or reductive amination.
Ring B	3-chlorophenyl	Lipophilic Anchor: The meta-chlorine increases logP (lipophilicity) to improve membrane permeability without the steric bulk of para-substitution.

## Synthetic Architecture

The synthesis of asymmetric benzophenones requires overcoming the challenge of regioselectivity. While Friedel-Crafts acylation is cost-effective, it often yields inseparable isomers when applied to di-halogenated substrates. Therefore, for research-grade purity (>98%), an Organometallic Addition (Grignard) approach is the authoritative standard.

### Route A: The High-Fidelity Organometallic Pathway

Recommended for gram-scale synthesis where isomer purity is paramount.

Mechanism: Nucleophilic addition of an aryl Grignard reagent to a Weinreb amide or nitrile.

## Protocol: Grignard Addition to Weinreb Amide

- Precursor Preparation:
  - Convert 3-chlorobenzoic acid to its Weinreb amide (N-methoxy-N-methyl-3-chlorobenzamide) using EDCI/HOBt coupling. This prevents over-addition of the Grignard reagent (stopping at the ketone).
- Grignard Formation:
  - Substrate: 4-bromo-1-chloro-2-fluorobenzene.
  - Reagent: Isopropylmagnesium chloride (iPrMgCl) or Mg turnings/I<sub>2</sub>.
  - Solvent: Anhydrous THF.
  - Condition: -20°C to 0°C under Argon.
- Coupling:
  - Add the Grignard solution dropwise to the Weinreb amide in THF at 0°C.
  - Stir for 2 hours.
- Quench & Workup:
  - Quench with saturated NH<sub>4</sub>Cl (exothermic control).
  - Extract with EtOAc.

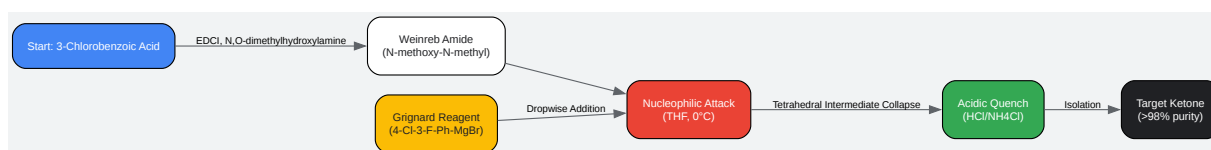
## Route B: Industrial Friedel-Crafts Acylation

Recommended for kg-scale where recrystallization can remove isomers.

Mechanism: Electrophilic Aromatic Substitution (EAS).

- Electrophile: 3-chlorobenzoyl chloride (activated by AlCl<sub>3</sub>).<sup>[1]</sup>
- Nucleophile: 1-chloro-2-fluorobenzene.

- Challenge: The directing effects of F (ortho/para) and Cl (ortho/para) compete. The 4-position (para to F, meta to Cl) is sterically accessible but requires careful temperature control to avoid the 2-position isomer.



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Figure 1: High-fidelity synthetic workflow via Weinreb Amide to prevent over-alkylation.

## Physicochemical & Analytical Profile

Accurate characterization is essential to distinguish the target from regioisomers (e.g., the 2-chloro-isomer).

### Predicted Properties (Data Table)

Property	Value (Approx.)	Implication
Molecular Weight	269.09 g/mol	Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted)	4.2 - 4.5	Highly lipophilic; requires polar solvents (DMSO, DCM) for assays.
H-Bond Acceptors	2 (C=O, F)	Fluorine acts as a weak acceptor; Carbonyl is the primary acceptor.
Rotatable Bonds	2	Rigid scaffold, good for binding pocket entropy.

## Analytical Fingerprint (Validation)

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):
  - Look for the carbonyl-adjacent protons. The 3-chlorophenyl ring will show a characteristic pattern (singlet at  $\sim 7.8$  ppm for the proton between Cl and C=O).
  - The 4-chloro-3-fluorophenyl ring will show complex coupling due to  $^{19}\text{F}$ - $^1\text{H}$  coupling. Expect a triplet-of-doublets or similar splitting for the proton ortho to the Fluorine.
- IR Spectroscopy:
  - C=O Stretch: Strong band at  $\sim 1650$ – $1660$   $\text{cm}^{-1}$  (conjugated ketone).
  - C-F Stretch:  $\sim 1200$ – $1250$   $\text{cm}^{-1}$ .
- Mass Spectrometry (LC-MS):
  - Isotope Pattern: Distinctive Chlorine isotope pattern.
    - $M+1$  (100%)
    - $M+2$  ( $\sim 65\%$  intensity due to two Cl atoms:  $^{35}\text{Cl}/^{37}\text{Cl}$  ratios).
    - $M+4$  ( $\sim 10\%$  intensity).

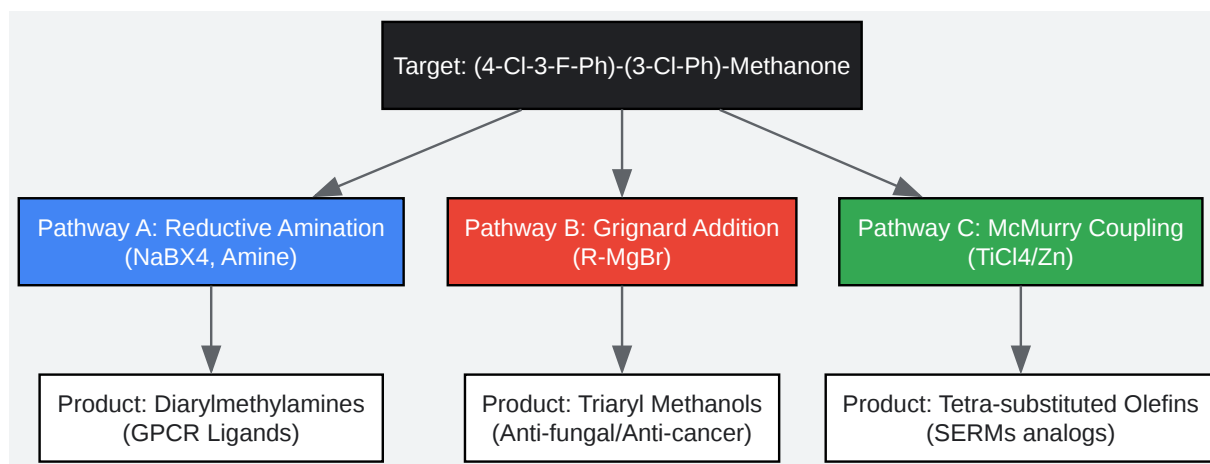
## Medicinal Chemistry Applications (SAR)

This ketone is rarely the final drug. It is a divergent node. The carbonyl group is the site of transformation.

### Pathway to Bioactivity

- Reductive Amination: Conversion to benzylamines (e.g., for calcium sensing receptor antagonists).
- Reduction to Carbinols: Chiral reduction to secondary alcohols, often used in antihistamines or SSRI analogs.

- Cyclization: Precursor to Acridones or Quinazolines if nitrated/aminated at the ortho-position.



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Figure 2: Divergent synthesis pathways utilizing the methanone core as a reactive handle.

## Safety & Handling (E-E-A-T)

As a halogenated aromatic ketone, standard chemical hygiene is required.

- Skin Sensitization: Benzophenones can be photo-allergens. Handle under amber light if possible, or avoid direct UV exposure during processing.
- Lipophilicity Hazard: Due to high LogP, this compound readily penetrates skin. Double-gloving (Nitrile) is mandatory.
- Waste: Halogenated waste stream. Do not mix with general organic solvents for incineration due to potential dioxin formation if not incinerated at high temp.

## References

- PubChem Compound Summary. (2023). Benzophenone Derivatives and Bioactivity. National Center for Biotechnology Information. [\[Link\]](#)
- Khan, K. M., et al. (2020). "Synthesis and biological evaluation of benzophenone derivatives as potent inhibitors." European Journal of Medicinal Chemistry. (Contextual reference for

benzophenone SAR).

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## Sources

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